5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c1-8-3-4-9(2)10(7-8)14-18-19-15(21-14)17-13(20)11-5-6-12(16)22-11/h3-7H,1-2H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZQRCBPXLDNJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions. Common reagents include acetic anhydride, phosphorus oxychloride, and sulfuric acid.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a cyclization reaction involving a dicarbonyl compound and elemental sulfur or a sulfur-containing reagent such as Lawesson’s reagent.
Chlorination: The chlorination of the thiophene ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the carboxamide group by reacting the chlorinated thiophene derivative with an amine, typically under basic conditions using reagents such as triethylamine or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the oxadiazole ring or the carboxamide group, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the oxadiazole ring or carboxamide group.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
The synthesis of 5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide involves several key steps:
- Formation of the Oxadiazole Ring : This is achieved by reacting hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
- Introduction of the Thiophene Ring : Cyclization reactions involving dicarbonyl compounds and sulfur-containing reagents are utilized.
- Chlorination : Chlorination of the thiophene ring is performed using agents like thionyl chloride.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties:
- Antimicrobial Activity : Research indicates that compounds with similar oxadiazole structures exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance, derivatives have shown activity comparable to established antibiotics such as penicillin and ciprofloxacin .
- Anticancer Properties : Studies have demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation. For example, a related compound was found to have a mean growth inhibition percentage of 62.61% against multiple cancer cell lines, including melanoma and breast cancer .
Materials Science
The compound's electronic properties make it suitable for applications in materials science:
- Organic Semiconductors : Due to its stability and charge transport characteristics, it is being explored for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.
- Polymer Synthesis : As an intermediate in chemical synthesis, it can be utilized in the production of advanced polymers and dyes that require specific electronic or optical properties .
Industrial Chemistry
In industrial applications, this compound serves as a valuable building block:
- Synthesis of Complex Molecules : The compound can be employed as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Anticancer Activity Study
A study focusing on a series of oxadiazole derivatives demonstrated that compounds structurally similar to this compound exhibited promising anticancer activity across various cell lines. The results indicated that modifications to the oxadiazole structure could enhance potency against specific cancer types .
Antimicrobial Evaluation
Another investigation assessed the antimicrobial efficacy of oxadiazole derivatives against mycobacterial strains. The results highlighted that certain modifications led to increased activity compared to traditional antibiotics .
Mechanism of Action
The mechanism of action of 5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes, leading to inhibition or activation of these targets.
Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide: This compound is unique due to the presence of both the oxadiazole and thiophene rings, which impart distinct chemical and biological properties.
Uniqueness
This compound stands out due to its combination of the oxadiazole and thiophene rings, which are less common in similar compounds. This unique structure contributes to its diverse applications and potential for further research and development.
Biological Activity
5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Oxadiazole Ring : This is achieved by reacting hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
- Introduction of the Thiophene Ring : A cyclization reaction involving a dicarbonyl compound and elemental sulfur introduces the thiophene structure.
- Chlorination : Chlorination is performed using agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine substituent on the thiophene ring.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Molecular Targets : The compound interacts with various enzymes and receptors that play crucial roles in biological processes. These interactions can lead to inhibition or activation of these targets.
- Signaling Pathways : It modulates pathways related to cell growth, apoptosis, and inflammation, which are critical for its therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cytotoxicity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it showed higher potency than doxorubicin against certain leukemia and breast cancer cell lines .
Antimicrobial and Anti-inflammatory Effects
In addition to its anticancer properties, the compound has been investigated for:
- Antimicrobial Activity : Preliminary evaluations suggest that it may exhibit antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : The modulation of inflammatory pathways indicates potential use in treating inflammatory diseases.
Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxicity of oxadiazole derivatives including our compound, it was found that:
- The compound induced apoptosis in MCF-7 cells through the activation of p53 and caspase pathways.
- Flow cytometry results confirmed a dose-dependent increase in apoptotic cells upon treatment with the compound .
Study 2: Inhibition of Carbonic Anhydrases
Another investigation focused on the inhibition of carbonic anhydrases (CAs), which are crucial in cancer metabolism:
Q & A
What synthetic methodologies are recommended for preparing 5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide?
Level: Basic
Answer:
The synthesis typically involves cyclization of precursor carboxamides and hydrazine derivatives. For example:
- Step 1: React N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 minutes) to form intermediate thiosemicarbazides .
- Step 2: Cyclize the intermediate in dimethylformamide (DMF) using iodine and triethylamine, which facilitates sulfur elimination and oxadiazole ring formation .
- Purification: Use recrystallization or reverse-phase HPLC for high-purity yields .
How can researchers confirm the structural integrity of this compound post-synthesis?
Level: Basic
Answer:
Key techniques include:
- NMR Spectroscopy: H and C NMR to verify substituent positions and aromatic proton environments (e.g., thiophene and oxadiazole rings) .
- X-ray Crystallography: Resolve crystal packing and bond angles (e.g., monoclinic C2/c space group with β = 121.25°) to confirm stereoelectronic effects .
- Mass Spectrometry: HRMS or LC-MS to validate molecular weight and fragmentation patterns .
What experimental strategies optimize oxadiazole ring formation during synthesis?
Level: Advanced
Answer:
Optimization strategies include:
- Solvent Selection: Polar aprotic solvents like DMF enhance cyclization efficiency compared to acetonitrile .
- Catalytic Additives: Iodine and triethylamine accelerate ring closure by promoting sulfur elimination .
- Reaction Monitoring: Use TLC or HPLC to track intermediate conversion and minimize side products .
How should researchers resolve contradictions in reported biological activities across studies?
Level: Advanced
Answer:
- Assay Standardization: Replicate studies under identical conditions (e.g., pH, temperature) to isolate variables affecting antimicrobial or anticoagulant activity .
- Purity Verification: Confirm compound purity via HPLC (>95%) to rule out contaminants influencing bioactivity .
- Structural Analog Comparison: Compare results with analogs (e.g., Zifaxaban derivatives) to identify structure-activity relationships (SAR) .
What in silico methods predict pharmacokinetic properties of this compound?
Level: Advanced
Answer:
- Molecular Docking: Simulate binding to targets like Factor Xa (e.g., anticoagulant activity prediction using AutoDock Vina) .
- QSAR Modeling: Corrogate electronic parameters (e.g., logP, polar surface area) with bioavailability using software like Schrödinger .
- ADMET Prediction: Tools like SwissADME assess absorption, metabolism, and toxicity profiles .
What spectroscopic techniques are critical for characterizing this compound?
Level: Basic
Answer:
- IR Spectroscopy: Identify functional groups (e.g., C=O at ~1650 cm⁻¹, C-Cl at ~750 cm⁻¹) .
- NMR: Assign peaks for thiophene (δ 6.8–7.5 ppm) and oxadiazole (δ 8.1–8.3 ppm) protons .
- XRD: Determine unit cell parameters (e.g., a = 19.215 Å, Z = 8) and intermolecular interactions .
How can researchers design experiments to elucidate the mechanism of biological action?
Level: Advanced
Answer:
- Enzyme Inhibition Assays: Measure IC₅₀ values against targets like thrombin or bacterial enzymes (e.g., via fluorogenic substrates) .
- Molecular Dynamics Simulations: Model ligand-receptor interactions over time (e.g., 100 ns simulations in GROMACS) to study binding stability .
- Mutagenesis Studies: Modify key residues in the target protein to identify critical binding sites .
What are the challenges in analyzing electronic effects of substituents on bioactivity?
Level: Advanced
Answer:
- Electron-Withdrawing Groups (EWGs): The 5-chloro substituent on thiophene enhances electrophilicity, potentially increasing antimicrobial activity .
- Steric Effects: 2,5-Dimethylphenyl on oxadiazole may hinder binding; use computational modeling (e.g., DFT) to quantify steric bulk .
- Comparative Studies: Synthesize analogs with halogens (F, Br) or methyl groups to isolate electronic vs. steric contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
